2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
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Overview
Description
2-(4,6-Dimethylpyrimidin-2-yl)-6-methyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrimidine ring fused with a pyrazolo[3,4-b]pyridine structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-amine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction times and minimizing waste to enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethylpyrimidin-2-yl)-6-methyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyrimidine and pyrazolo rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4,6-Dimethylpyrimidin-2-yl)-6-methyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine-2-amine: A precursor in the synthesis of the target compound.
6-Methyl-5-propyl-1H-pyrazolo[3,4-b]pyridine: A structurally related compound with similar biological activities.
Uniqueness
2-(4,6-Dimethylpyrimidin-2-yl)-6-methyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its combination of pyrimidine and pyrazolo rings allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C16H19N5O2 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-propyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
InChI |
InChI=1S/C16H19N5O2/c1-5-6-11-10(4)19-14-12(13(11)22)15(23)21(20-14)16-17-8(2)7-9(3)18-16/h7H,5-6H2,1-4H3,(H2,19,20,22) |
InChI Key |
WTBOPVSOQZZDRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC2=C(C1=O)C(=O)N(N2)C3=NC(=CC(=N3)C)C)C |
Origin of Product |
United States |
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